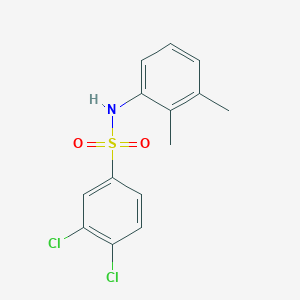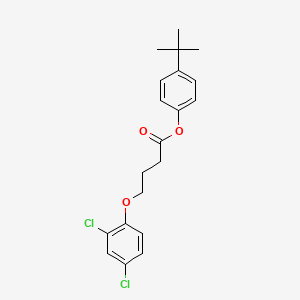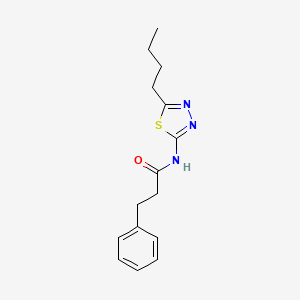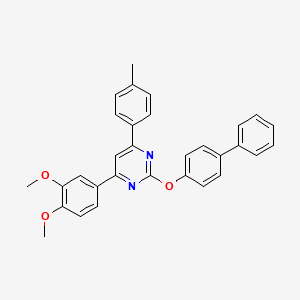
1-cyclopentyl-4-(3-pyridinylmethyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-4-(3-pyridinylmethyl)piperazine oxalate, also known as CPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP is a selective agonist of the sigma-1 receptor, which is a protein found in the central nervous system that is involved in regulating various cellular processes. In
Applications De Recherche Scientifique
1-cyclopentyl-4-(3-pyridinylmethyl)piperazine oxalate has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and stroke (Maurice et al., 2019). In oncology, this compound has been studied for its ability to inhibit the growth of cancer cells and to sensitize them to chemotherapy (Liu et al., 2017). In immunology, this compound has been shown to modulate the immune response and to have anti-inflammatory effects (Maurice et al., 2019).
Mécanisme D'action
1-cyclopentyl-4-(3-pyridinylmethyl)piperazine oxalate acts as a selective agonist of the sigma-1 receptor, which is a protein found in the endoplasmic reticulum of cells. The sigma-1 receptor is involved in regulating various cellular processes, including calcium signaling, protein folding, and lipid metabolism. Activation of the sigma-1 receptor by this compound has been shown to have neuroprotective, anti-inflammatory, and anti-tumor effects (Maurice et al., 2019).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. These effects include modulation of calcium signaling, regulation of protein folding, and inhibition of cell proliferation (Liu et al., 2017; Maurice et al., 2019). This compound has also been shown to have anti-inflammatory effects by modulating the activity of immune cells (Maurice et al., 2019).
Avantages Et Limitations Des Expériences En Laboratoire
1-cyclopentyl-4-(3-pyridinylmethyl)piperazine oxalate has several advantages for lab experiments, including its selectivity for the sigma-1 receptor and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations (Kikuchi et al., 2008).
Orientations Futures
There are several future directions for research on 1-cyclopentyl-4-(3-pyridinylmethyl)piperazine oxalate. One area of interest is the potential therapeutic applications of this compound in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of this compound as a modulator of the immune response in autoimmune diseases and cancer. Additionally, there is a need for further studies on the safety and toxicity of this compound at different concentrations and in different animal models.
Méthodes De Synthèse
1-cyclopentyl-4-(3-pyridinylmethyl)piperazine oxalate can be synthesized using a multi-step process that involves the reaction of cyclopentylmagnesium bromide with 3-(2-chloroethyl)pyridine, followed by the reaction with piperazine. The resulting product is then reacted with oxalic acid to form the oxalate salt of this compound. This synthesis method has been described in detail in several scientific publications, including a study by Kikuchi et al. (2008).
Propriétés
IUPAC Name |
1-cyclopentyl-4-(pyridin-3-ylmethyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3.C2H2O4/c1-2-6-15(5-1)18-10-8-17(9-11-18)13-14-4-3-7-16-12-14;3-1(4)2(5)6/h3-4,7,12,15H,1-2,5-6,8-11,13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBYLAYTSIGMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CN=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4923283.png)
![1-(2,3-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4923289.png)

![4-{[2-(methylthio)-5-pyrimidinyl]carbonyl}morpholine](/img/structure/B4923314.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B4923324.png)

![diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate](/img/structure/B4923344.png)
![N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide](/img/structure/B4923350.png)



![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B4923386.png)
![N-(1-{1-[3-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4923397.png)